5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butylthio group, a chloro substituent, and a carbonyl group on the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Introduction of the Butylthio Group: The butylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a butylthiol with a suitable leaving group on the isoxazole ring.
Chlorination: The chloro substituent can be introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, as its structure may mimic natural substrates or inhibitors.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloroisoxazole: Lacks the butylthio group, making it less hydrophobic.
5-methylisoxazole: Lacks both the butylthio and chloro groups, resulting in different reactivity and biological activity.
5-((methylthio)methyl)-4-chloroisoxazol-3(2H)-one: Similar structure but with a methylthio group instead of a butylthio group.
Uniqueness
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of the butylthio group, which increases its hydrophobicity and may enhance its interaction with biological membranes or hydrophobic pockets in enzymes. The chloro substituent also adds to its reactivity, allowing for further chemical modifications.
Properties
CAS No. |
89660-95-7 |
---|---|
Molecular Formula |
C8H12ClNO2S |
Molecular Weight |
221.71 g/mol |
IUPAC Name |
5-(butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12ClNO2S/c1-2-3-4-13-5-6-7(9)8(11)10-12-6/h2-5H2,1H3,(H,10,11) |
InChI Key |
XCJLQDWISYOFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.